molecular formula C16H23NO4 B2991858 N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-2-methoxyacetamide CAS No. 2034454-33-4

N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-2-methoxyacetamide

Cat. No. B2991858
CAS RN: 2034454-33-4
M. Wt: 293.363
InChI Key: CUSFPPFCTJVAKZ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-2-methoxyacetamide, also known as HPPH, is an organic compound that has been used in scientific research for its potential as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. The compound has a unique structure that allows it to selectively accumulate in cancer cells, making it a promising candidate for cancer therapy.

Scientific Research Applications

Chemoselective Synthesis

Chemoselective Acetylation of 2-Aminophenol : A study by Magadum and Yadav (2018) describes the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using immobilized lipase as a catalyst. This process is significant for the synthesis of antimalarial drugs, showcasing the compound's potential application in medicinal chemistry and drug development (Magadum & Yadav, 2018).

Coordination Complexes and Antioxidant Activity

Novel Coordination Complexes : Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives, demonstrating their potential in creating supramolecular architectures and exhibiting significant antioxidant activity. This underscores the compound's utility in the development of new materials with potential antioxidant properties (Chkirate et al., 2019).

Diversity-Oriented Synthesis

Library of Substituted Tetrahydropyrones : Zaware et al. (2011) developed a library of substituted tetrahydropyrones using oxidative carbon-hydrogen bond activation and click chemistry. This work highlights the compound's relevance in generating diverse molecular libraries for biological screening, indicating its potential for discovering new biological activities (Zaware et al., 2011).

Novel Synthesis Methods

Ultrasound-mediated Synthesis : Wang et al. (2011) reported a facile, efficient, and environment-friendly protocol for synthesizing 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives using ultrasound irradiation. This method points to the compound's potential for green chemistry applications, emphasizing its role in sustainable chemical synthesis (Wang et al., 2011).

properties

IUPAC Name

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-20-11-15(18)17-12-16(19,13-5-3-2-4-6-13)14-7-9-21-10-8-14/h2-6,14,19H,7-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSFPPFCTJVAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC(C1CCOCC1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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